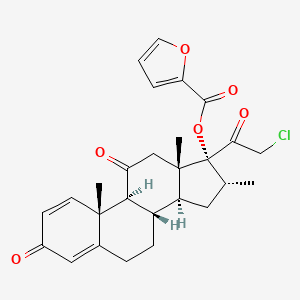

Mometasone Furoate EP Impurity C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

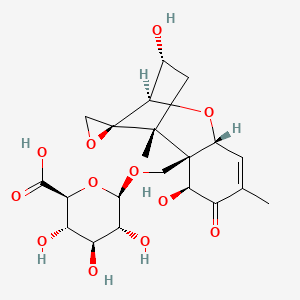

Mometasone Furoate EP Impurity C, also known as Mometasone EP Impurity C, is a product with CAS: 1305334-31-9 . It is used for the treatment of skin disorders such as rash and allergy . It is an anti-inflammatory drug and is used in the treatment of asthma .

Synthesis Analysis

The synthesis of Mometasone Furoate EP Impurity C involves the preparation of 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate . The process includes a systematic investigation of the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity C .Molecular Structure Analysis

The molecular structure of Mometasone Furoate EP Impurity C is represented by the SMILES notation:O=C (C1=CC=CO1)O [C@@] (C (CCl)=O) ([C@]2 (C3)C) [C@H] (C)C [C@@]2 ([H]) [C@]4 ([H])CCC5=CC (C=C [C@]5 (C) [C@@]4 ([H])C3=O)=O . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Mometasone Furoate EP Impurity C include the final acylation step and the conversion of the difuroate enol ether intermediate to the target impurity C .Physical And Chemical Properties Analysis

Mometasone Furoate EP Impurity C is a white or almost white powder . It is practically insoluble in water, soluble in acetone and in methylene chloride, and slightly soluble in ethanol (96 per cent) .科学的研究の応用

Pharmaceutical Sciences

Mometasone Furoate EP Impurity C is used in the field of pharmaceutical sciences . It is a known impurity of Mometasone Furoate, a synthetic corticosteroid used in the treatment of skin inflammatory conditions, hay fever, and asthma .

Application

The industrial manufacturing routes to Mometasone Furoate are generally accompanied by the formation of numerous process impurities that need to be detected and quantified, as requested by regulatory authorities . .

Methods of Application

The study includes the systematic investigation of the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity C .

Results or Outcomes

The results of the study led to the multi-gram scale preparation of Mometasone Furoate EP Impurity C .

Treatment of Skin Disorders

Mometasone Furoate, of which Mometasone Furoate EP Impurity C is a known impurity, is used for the treatment of skin disorders such as rash and allergy .

Application

It is an anti-inflammatory drug so used in the treatment of asthma .

Safety And Hazards

Mometasone Furoate EP Impurity C is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child . It is also classified as combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

特性

IUPAC Name |

[(8S,9S,10R,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-25(16,2)23(18)20(30)13-26(19,3)27(15,22(31)14-28)34-24(32)21-5-4-10-33-21/h4-5,8-10,12,15,18-19,23H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,23-,25+,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJQOKVZFMMKGS-HAZRNBFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mometasone Furoate EP Impurity C | |

CAS RN |

1305334-31-9 |

Source

|

| Record name | 9-Dechloro-11-oxo mometasone furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-DECHLORO-11-OXO MOMETASONE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58W685J9DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)

![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)

![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)

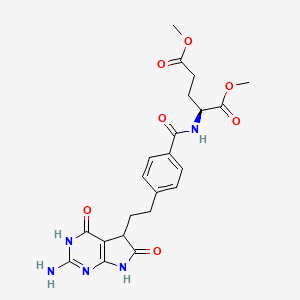

![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B583209.png)